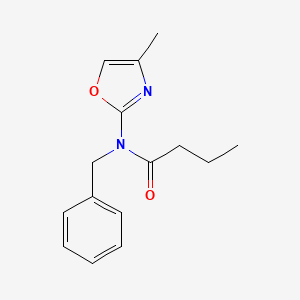
N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of benzylamine with 4-methyloxazole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with various biological activities.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The oxazole ring and benzyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide
- N-Benzyl-N-(4-methyloxazol-2-yl)acetamide
- N-Benzyl-N-(4-methyloxazol-2-yl)propionamide
Uniqueness
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structural features, such as the butyramide moiety and the 4-methyloxazole ring . These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds . The presence of the benzyl group further enhances its binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
57068-06-1 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-7-14(18)17(15-16-12(2)11-19-15)10-13-8-5-4-6-9-13/h4-6,8-9,11H,3,7,10H2,1-2H3 |
InChI Key |
ACFAUWMDCOCTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC(=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


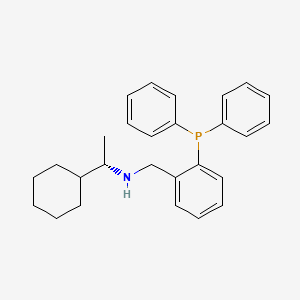
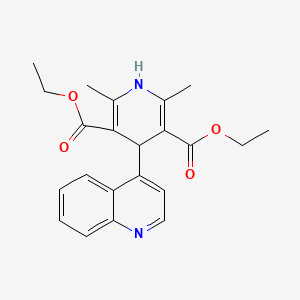
![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
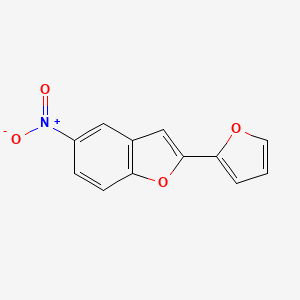
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)
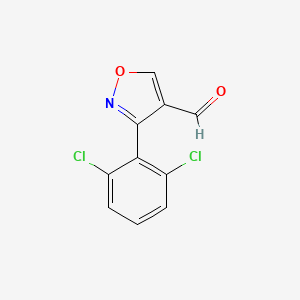

![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
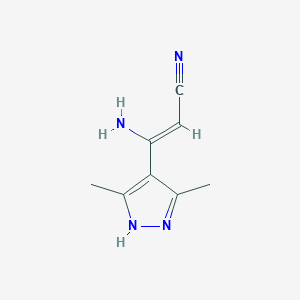
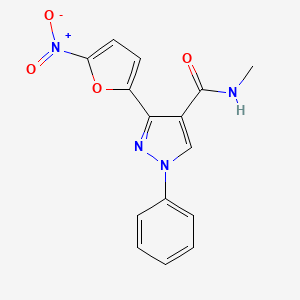
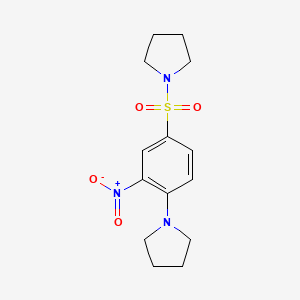
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
